N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their versatile applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with transition metals and their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxy-3-methoxybenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of a suitable catalyst, such as glacial acetic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituent, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and its pharmacological applications.
Coordination Chemistry: The compound forms stable complexes with transition metals, making it useful in the study of bioinorganic chemistry.
Biological Activity: Research has shown that Schiff base hydrazones, including this compound, exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Signal Transduction Pathways: It can modulate various signal transduction pathways, including those involved in inflammation and oxidative stress, by downregulating the expression of key regulatory proteins such as NF-κB, STAT-3, and COX-2.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-7-3-10(17-16-7)13(20)18-15-6-8-4-9(14)5-11(21-2)12(8)19/h3-6,19H,1-2H3,(H,16,17)(H,18,20)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIMOSLJQRDRRK-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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